N-(3-chlorophenyl)-3-{(2Z)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions to form the hydrazinecarbonyl intermediate.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the hydrazinecarbonyl intermediate.
Formation of the methoxyphenyl group: The methoxyphenyl group can be introduced through a similar substitution reaction, using a suitable methoxyphenyl halide.
Final coupling reaction: The final step involves the coupling of the intermediate compounds to form the desired product, N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halides or alkyl groups are introduced using suitable reagents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to bind to active sites or allosteric sites on proteins, leading to modulation of their activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can be compared with other similar compounds, such as:
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE derivatives: These compounds may have similar structures but different functional groups, leading to variations in their chemical reactivity and biological activity.
Other hydrazinecarbonyl compounds: Compounds with similar hydrazinecarbonyl groups may exhibit similar chemical properties and reactivity, but their biological activity may differ based on the presence of other functional groups.
Chlorophenyl and methoxyphenyl compounds: Compounds containing chlorophenyl or methoxyphenyl groups may share some chemical properties with N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE, but their overall reactivity and biological activity may vary based on the presence of other functional groups.
Properties
Molecular Formula |
C20H20ClN3O4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-9-28-17-8-7-14(10-18(17)27-2)13-22-24-20(26)12-19(25)23-16-6-4-5-15(21)11-16/h3-8,10-11,13H,1,9,12H2,2H3,(H,23,25)(H,24,26)/b22-13- |
InChI Key |
FSQLRPLUXHEPEE-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
Origin of Product |
United States |
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